

# Statistical Validation of Mobiletrex (CH-1504) Study Outcomes: A Comparative Analysis with Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical study outcomes for **Mobiletrex** (CH-1504), a novel antifolate, with the established therapeutic, Methotrexate (MTX). The data presented is derived from published clinical trials and preclinical studies, offering a quantitative and objective analysis to inform research and drug development professionals.

## **Quantitative Data Summary**

The following tables summarize the key efficacy and safety data from a Phase II multicenter, randomized, double-blind, double-dummy study comparing once-daily oral CH-1504 with onceweekly oral Methotrexate in patients with moderate to severe rheumatoid arthritis (RA) who were naïve to Methotrexate.[1][2]

Table 1: Efficacy Outcomes at Week 12[1][2]



| Efficacy<br>Endpoint | CH-1504 (0.25<br>mg/day) | CH-1504 (0.5<br>mg/day) | CH-1504 (1.0<br>mg/day) | Methotrexate<br>(titrated to 20.0<br>mg/week) |
|----------------------|--------------------------|-------------------------|-------------------------|-----------------------------------------------|
| ACR20<br>Response    | 43.8% (21/48)            | 39.6% (19/48)           | 34.0% (17/53)           | 39.2% (20/51)                                 |
| ACR50<br>Response    | Not explicitly stated    | Highest in this group   | Not explicitly stated   | 13.7%                                         |
| ACR70<br>Response    | Not explicitly stated    | Highest in this group   | Not explicitly stated   | 5.9%                                          |

ACR20/50/70 represents a 20%/50%/70% improvement in the American College of Rheumatology criteria.

Table 2: Key Safety and Tolerability Findings[1][2]

| Adverse Event Profile                   | CH-1504 (all doses)                           | Methotrexate                                            |
|-----------------------------------------|-----------------------------------------------|---------------------------------------------------------|
| Gastrointestinal-related Adverse Events | No patient withdrawals due to GI events.      | Two patients withdrew due to GI-related adverse events. |
| Liver Enzyme (ALT) Elevations           | Qualitatively lesser increases from baseline. | Increased from baseline to Week 16.                     |
| Overall Adverse Events                  | Mild                                          | Mild                                                    |

# **Experimental Protocols**

The following are detailed methodologies for key experiments relevant to the evaluation of **Mobiletrex** and other dihydrofolate reductase (DHFR) inhibitors.

# In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay is designed to determine the inhibitory activity of a compound against the DHFR enzyme.



Principle: Dihydrofolate reductase catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH leads to a decrease in absorbance at 340 nm. The rate of this decrease is proportional to DHFR activity, and the inhibition of this activity by a test compound can be quantified.[1][3]

#### Materials:

- · Purified human DHFR enzyme
- DHFR Assay Buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)[4]
- Dihydrofolate (DHF), substrate
- NADPH, cofactor
- Test compound (e.g., Mobiletrex, Methotrexate) dissolved in an appropriate solvent (e.g., DMSO)
- 96-well clear flat-bottom plate
- Multi-well spectrophotometer (ELISA reader)

#### Procedure:

- Reagent Preparation: Prepare working solutions of DHFR enzyme, DHF, and NADPH in DHFR Assay Buffer. Prepare serial dilutions of the test compound and a known inhibitor (e.g., Methotrexate) as a positive control.[3]
- Reaction Setup: In a 96-well plate, add the following to each well:
  - DHFR Assay Buffer
  - Test compound or control
  - DHFR enzyme solution
  - Incubate for a short period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.



- Initiate Reaction: Add the NADPH solution to each well to start the reaction.
- Kinetic Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[3][5]
- Data Analysis: Calculate the rate of NADPH consumption (decrease in absorbance over time) for each well. The percent inhibition is calculated using the following formula: %
   Inhibition = [(Rate of control Rate of sample) / Rate of control] x 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

### **Cell-Based Proliferation Assay (MTT Assay)**

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

#### Materials:

- Human cancer cell line (e.g., breast, colon, lung cancer cells)[6]
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- Test compound (e.g., **Mobiletrex**, Methotrexate)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO)
- 96-well cell culture plate
- Multi-well spectrophotometer

#### Procedure:



- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).[6]
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
  using a microplate reader.
- Data Analysis: The absorbance is directly proportional to the number of viable cells. The
  percentage of cell viability is calculated relative to untreated control cells. The IC50 value can
  be determined from the dose-response curve.

# Mandatory Visualizations Signaling Pathway of DHFR Inhibition





Click to download full resolution via product page

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by **Mobiletrex** and Methotrexate.

# **Experimental Workflow for DHFR Inhibitor Screening**





Click to download full resolution via product page

Caption: Workflow for in vitro screening of DHFR inhibitors.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scispace.com [scispace.com]
- 3. assaygenie.com [assaygenie.com]
- 4. mdpi.com [mdpi.com]
- 5. content.abcam.com [content.abcam.com]
- 6. In Vitro and In Vivo Efficacy of a Novel Glucose–Methotrexate Conjugate in Targeted Cancer Treatment PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Statistical Validation of Mobiletrex (CH-1504) Study Outcomes: A Comparative Analysis with Methotrexate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668556#statistical-validation-of-mobiletrex-study-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com